

An In-depth Technical Guide to the Synthesis and Purification of Cy3 Hydrazide

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Compound of Interest

Compound Name: Cy3 hydrazide

Cat. No.: B15554977

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This guide provides a comprehensive overview of the synthesis and purification of **Cy3 hydrazide**, a key fluorescent probe used in biological imaging and diagnostics. The following sections detail the chemical properties, a robust synthesis protocol, and a high-performance liquid chromatography (HPLC) purification method for this important cyanine dye.

Physicochemical and Spectroscopic Properties of Cy3 Hydrazide

Cy3 hydrazide is a reactive fluorescent dye that targets carbonyl groups, such as aldehydes and ketones. This reactivity makes it a valuable tool for labeling glycoproteins, carbohydrates, and other biomolecules. A summary of its key quantitative data is presented in Table 1.

Table 1: Quantitative Data for Cy3 Hydrazide

Property	Value	Reference
Molecular Formula	C ₃₀ H ₄₀ Cl ₂ N ₄ O	[1]
Molecular Weight	543.57 g/mol	[1]
Appearance	Red powder	[1]
Maximum Absorption (λ_{max})	555 nm	[1]
Maximum Emission (λ_{em})	570 nm	[1]
Molar Extinction Coefficient (ϵ)	150,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	0.31	[1]
Purity	≥95% (as determined by ¹ H NMR and HPLC-MS)	[1]
Solubility	Moderately soluble in water; soluble in polar organic solvents (DMF, DMSO, alcohols)	[1]

Synthesis of Cy3 Hydrazide

The synthesis of **Cy3 hydrazide** is typically achieved through the reaction of an N-hydroxysuccinimidyl (NHS) ester of Cy3 with a hydrazine-containing compound. The NHS ester is a highly reactive group that readily couples with primary amines, such as the amino group of hydrazine, to form a stable amide bond.

Experimental Protocol: Synthesis

Materials:

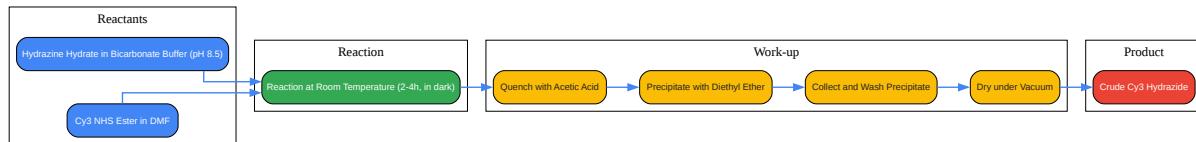
- Cy3 NHS ester
- Hydrazine hydrate (N₂H₄·H₂O)
- Anhydrous Dimethylformamide (DMF)

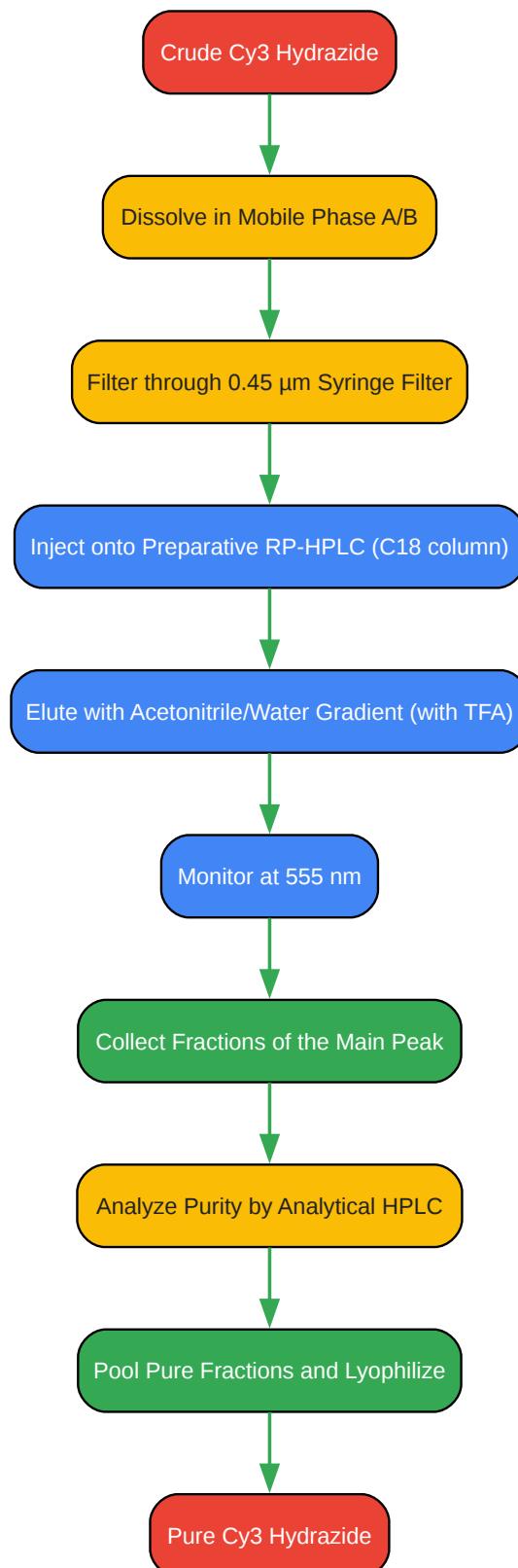
- 0.1 M Sodium bicarbonate buffer (pH 8.5)
- Glacial acetic acid
- Diethyl ether
- Standard laboratory glassware and stirring equipment
- Rotary evaporator

Procedure:

- Dissolution of Cy3 NHS Ester: In a round-bottom flask protected from light, dissolve Cy3 NHS ester in a minimal amount of anhydrous DMF.
- Reaction with Hydrazine: In a separate flask, prepare a solution of hydrazine hydrate in 0.1 M sodium bicarbonate buffer (pH 8.5). A 5 to 10-fold molar excess of hydrazine hydrate to Cy3 NHS ester is recommended to ensure complete conversion of the NHS ester.
- Reaction Mixture: Slowly add the Cy3 NHS ester solution to the hydrazine solution with continuous stirring at room temperature. The reaction is typically allowed to proceed for 2-4 hours in the dark. The optimal reaction pH is around 8.5, as a lower pH will protonate the amine group of hydrazine, reducing its nucleophilicity, while a higher pH can lead to hydrolysis of the NHS ester.^[1]
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The disappearance of the starting Cy3 NHS ester spot and the appearance of a new, more polar spot corresponding to **Cy3 hydrazide** indicates the progression of the reaction.
- Work-up:
 - Once the reaction is complete, acidify the reaction mixture to a pH of approximately 3-4 with glacial acetic acid to quench any unreacted hydrazine.

- The crude **Cy3 hydrazide** is then precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
- The precipitate is collected by centrifugation or filtration and washed several times with diethyl ether to remove any non-polar impurities.
- The resulting solid is dried under vacuum.



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References

- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
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